2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is a chemical compound characterized by its unique structure, which includes a dimethyl group and a trimethylsilanyl-substituted pyridine moiety. This compound has a molecular formula of C${13}$H${18}$N$_{2}$OSi and an exact mass of approximately 250.150 g/mol. Its properties include a density of 0.98 g/cm³ and a flash point of 180.7ºC, indicating its relatively stable nature under standard conditions .
Preliminary studies indicate that compounds with similar structures may exhibit biological activity, particularly in antiproliferative assays. While specific data on 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is limited, related compounds have shown potential in inhibiting cancer cell growth and modulating biological pathways associated with inflammation and cell proliferation .
The synthesis of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide typically involves several steps:
This compound has potential applications in various fields:
Studies on similar compounds suggest that 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide may interact with biological targets such as enzymes or receptors involved in metabolic pathways. Understanding these interactions could provide insights into its potential therapeutic applications and mechanisms of action .
Several compounds exhibit structural similarities to 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide | Similar dimethyl and trimethylsilanyl groups | Different pyridine position |
N-(3-trimethylsilylpyridin-4-yl)acetamide | Acetamide instead of propionamide | Simpler amide structure |
3-(trimethylsilyl)pyridine | Trimethylsilyl group attached directly to pyridine | Lacks the propionamide moiety |
The uniqueness of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide lies in its specific combination of functional groups and their positions on the molecular framework, which may confer distinct chemical reactivity and biological activity compared to similar compounds.